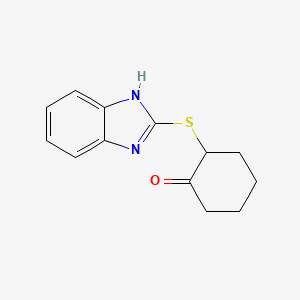![molecular formula C20H18ClN3O4 B4929598 6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4929598.png)
6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromen-4-ones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For instance, it has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one in lab experiments is its diverse biological activities. This compound has been shown to exhibit a wide range of effects, which makes it a promising candidate for the development of novel therapeutic agents. However, one of the limitations of using this compound is its potential toxicity. It is important to carefully evaluate the toxicity profile of this compound before using it in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on 6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one. One of the areas of research is the development of novel therapeutic agents based on this compound. It is important to identify the specific signaling pathways that are modulated by this compound and to develop more potent and selective analogs. Another area of research is the evaluation of the toxicity profile of this compound in preclinical and clinical studies. It is important to determine the maximum tolerated dose and the potential side effects of this compound. Finally, the potential use of this compound in combination with other drugs or therapies should be investigated to determine its synergistic effects.
Métodos De Síntesis
The synthesis of 6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one involves the condensation of 4-nitrobenzaldehyde, piperazine, and 6-chloro-4-hydroxycoumarin in the presence of a catalyst. This reaction leads to the formation of the target compound in good yield. The purity and identity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
6-chloro-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c21-15-1-6-19-18(11-15)20(25)14(13-28-19)12-22-7-9-23(10-8-22)16-2-4-17(5-3-16)24(26)27/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBWMGUSDJFVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)
